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molecular formula C14H8Br2 B170101 1,8-Dibromoanthracene CAS No. 131276-24-9

1,8-Dibromoanthracene

Cat. No. B170101
M. Wt: 336.02 g/mol
InChI Key: JQQFVBWHOMXEEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07173138B2

Procedure details

23.6 g (65 mmol) of 1,8-dibromoanthraquinone were suspended in 250 ml of methanol. At 10° C., 9.9 g (260 mmol) of NaBH4 were added slowly and the mixture was subsequently stirred at 0° C. for 2 hours. The mixture was poured onto 800 ml of ice, stirred and filtered under reduced pressure. The solid was subsequently suspended in 400 ml of 18% strength hydrochloric acid and stirred at 70° C. for 5 hours, after which it was once again filtered off under reduced pressure, washed until neutral and dried. The solid was stirred with 14.8 g of NaBH4 in 250 ml of isopropanol at 85° C. (reflux) for 3 hours, brought to a pH of 7 by addition of dilute hydrochloric acid, filtered off with suction and washed with water. 1,8-Dibromoanthracene was obtained in a yield of 16.2 g (74% of theory).
Quantity
23.6 g
Type
reactant
Reaction Step One
Name
Quantity
9.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
800 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:15]2[C:14](=O)[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][C:12]=3[Br:17])[C:7](=O)[C:6]=2[CH:5]=[CH:4][CH:3]=1.[BH4-].[Na+]>CO>[Br:1][C:2]1[C:15]2[C:6](=[CH:7][C:8]3[C:13]([CH:14]=2)=[C:12]([Br:17])[CH:11]=[CH:10][CH:9]=3)[CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
23.6 g
Type
reactant
Smiles
BrC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)Br)=O
Step Two
Name
Quantity
9.9 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
ice
Quantity
800 mL
Type
reactant
Smiles
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was subsequently stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
filtered under reduced pressure
STIRRING
Type
STIRRING
Details
stirred at 70° C. for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
after which it was once again filtered off under reduced pressure
WASH
Type
WASH
Details
washed until neutral and
CUSTOM
Type
CUSTOM
Details
dried
STIRRING
Type
STIRRING
Details
The solid was stirred with 14.8 g of NaBH4 in 250 ml of isopropanol at 85° C.
TEMPERATURE
Type
TEMPERATURE
Details
(reflux) for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
brought to a pH of 7 by addition of dilute hydrochloric acid
FILTRATION
Type
FILTRATION
Details
filtered off with suction
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=CC2=CC3=CC=CC(=C3C=C12)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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